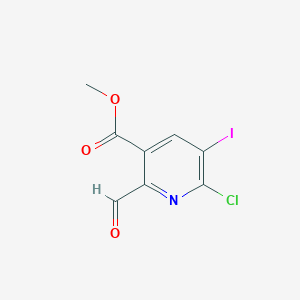

Methyl 6-chloro-2-formyl-5-iodonicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6-chloro-2-formyl-5-iodo-nicotinate de méthyle est un composé chimique de formule moléculaire C8H5ClINO3 et de masse moléculaire 325,49 g/mol . Ce composé est un dérivé de l'acide nicotinique et contient des substituants chloro, formyl et iodo sur le cycle pyridine. Il est principalement utilisé dans la recherche et le développement en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 6-chloro-2-formyl-5-iodo-nicotinate de méthyle implique généralement l'iodation du 6-chloronicotinate de méthyle suivie d'une formylation. Les conditions réactionnelles comprennent souvent l'utilisation d'iode et d'un agent oxydant approprié pour l'étape d'iodation, et la formylation est réalisée à l'aide d'agents formylants tels que l'acide formique ou l'anhydride formique .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le 6-chloro-2-formyl-5-iodo-nicotinate de méthyle ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, et la mise en œuvre de mesures de sécurité pour manipuler des réactifs dangereux comme l'iode et les agents formylants.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-chloro-2-formyl-5-iodo-nicotinate de méthyle subit diverses réactions chimiques, notamment:

Réactions de substitution: Les groupes chloro et iodo peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.

Oxydation et réduction: Le groupe formyl peut être oxydé en acide carboxylique ou réduit en alcool.

Réactions de couplage: Le groupe iodo peut participer à des réactions de couplage telles que le couplage de Suzuki ou de Sonogashira.

Réactifs et conditions courantes

Substitution: Nucléophiles comme les amines ou les thiols en présence d'une base.

Oxydation: Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction: Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Couplage: Catalyseurs au palladium et ligands appropriés pour les réactions de couplage.

Principaux produits

Substitution: Dérivés avec différents substituants remplaçant les groupes chloro ou iodo.

Oxydation: 6-chloro-2-carboxy-5-iodo-nicotinate de méthyle.

Réduction: 6-chloro-2-hydroxyméthyl-5-iodo-nicotinate de méthyle.

Couplage: Dérivés biaryliques ou alcyniques selon les partenaires de couplage.

Applications de recherche scientifique

Le 6-chloro-2-formyl-5-iodo-nicotinate de méthyle est utilisé dans divers domaines de la recherche scientifique:

Chimie: Comme élément constitutif de la synthèse organique, en particulier dans la synthèse de molécules complexes et d'hétérocycles.

Biologie: Dans l'étude des inhibiteurs enzymatiques et comme sonde dans les dosages biochimiques.

Industrie: Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits agrochimiques et pharmaceutiques

Mécanisme d'action

Le mécanisme d'action du 6-chloro-2-formyl-5-iodo-nicotinate de méthyle dépend de son application. Dans les dosages biochimiques, il peut agir comme un inhibiteur enzymatique en se liant au site actif de l'enzyme, bloquant ainsi l'accès du substrat. Les cibles moléculaires et les voies impliquées varieraient en fonction de l'enzyme ou du système biologique étudié .

Applications De Recherche Scientifique

Methyl 6-chloro-2-formyl-5-iodonicotinate is used in various scientific research fields:

Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.

Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mécanisme D'action

The mechanism of action of Methyl 6-chloro-2-formyl-5-iodonicotinate depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .

Comparaison Avec Des Composés Similaires

Composés similaires

6-chloro-5-iodo-nicotinate de méthyle: Il manque le groupe formyl, ce qui le rend moins réactif dans certaines transformations chimiques.

6-chloro-2-formyl-3-iodo-nicotinate de méthyle: Structure similaire mais avec un motif de substitution différent, affectant sa réactivité et ses applications.

Unicité

Le 6-chloro-2-formyl-5-iodo-nicotinate de méthyle est unique en raison de la présence de groupes formyl et iodo, qui fournissent une plateforme polyvalente pour des modifications chimiques ultérieures. Cela le rend particulièrement précieux dans la synthèse de molécules complexes et dans les applications nécessitant des schémas de réactivité spécifiques .

Propriétés

Formule moléculaire |

C8H5ClINO3 |

|---|---|

Poids moléculaire |

325.49 g/mol |

Nom IUPAC |

methyl 6-chloro-2-formyl-5-iodopyridine-3-carboxylate |

InChI |

InChI=1S/C8H5ClINO3/c1-14-8(13)4-2-5(10)7(9)11-6(4)3-12/h2-3H,1H3 |

Clé InChI |

CLOYBTXFIKSWTD-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC(=C(N=C1C=O)Cl)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)

![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)

![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)

![(3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)